Disodium hydrogen phosphate

Catalog No.
S1799912
CAS No.
7558-79-4
M.F
H3NaO4P
M. Wt
120.985 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium hydrogen phosphate

CAS Number

7558-79-4

Product Name

Disodium hydrogen phosphate

IUPAC Name

disodium;hydrogen phosphate

Molecular Formula

H3NaO4P

Molecular Weight

120.985 g/mol

InChI

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

NFIYTPYOYDDLGO-UHFFFAOYSA-N

SMILES

OP(=O)([O-])[O-].[Na+].[Na+]

Synonyms

Phosphoric Acid Sodium Salt; Phosphoric Acid Disodium Salt; Acetest; Anhydrous Sodium Acid Phosphate; DSP; Dibasic Sodium Phosphate; Disodium Acid Orthophosphate; Disodium Acid Phosphate; Disodium Hydrogen Orthophosphate; Disodium Hydrogen Phosphate;

Canonical SMILES

OP(=O)(O)O.[Na]

Buffering Agent in Biological Research

Disodium hydrogen phosphate, along with its conjugate acid sodium dihydrogen phosphate, form a buffer system commonly used in biological research []. This buffer system is effective in maintaining a desired pH range in aqueous solutions, which is crucial for many biological processes. The ability of disodium hydrogen phosphate to contribute to a stable pH environment makes it a valuable tool for experiments involving enzymes, proteins, and cells, all of which have specific pH ranges for optimal activity and function [].

Here's how it works: Disodium hydrogen phosphate readily accepts a proton (H+) in solution, acting as a weak base. Conversely, sodium dihydrogen phosphate can donate a proton, acting as a weak acid. By adjusting the ratio of these two components in the solution, researchers can create a buffer with a specific pKa (acid dissociation constant) that effectively resists changes in pH upon addition of small amounts of acid or base []. This buffering capacity is essential for maintaining the integrity and functionality of biological molecules during experiments.

Phosphate Source in Cell Culture Media

Disodium hydrogen phosphate, along with other phosphate salts, is a common component of cell culture media []. Phosphate plays a critical role in various cellular processes, including energy metabolism, cell signaling, and macromolecule synthesis. Disodium hydrogen phosphate provides a readily available source of inorganic phosphate for cultured cells, ensuring their proper growth and function []. The specific concentration of disodium hydrogen phosphate in cell culture media is typically optimized based on the specific cell line and experimental requirements.

Disodium hydrogen phosphate, also known as disodium phosphate or sodium phosphate dibasic, is an inorganic compound with the chemical formula Na2HPO4\text{Na}_2\text{HPO}_4. It exists in various hydrated forms, including anhydrous, dihydrate, heptahydrate, and dodecahydrate. This compound is a white, hygroscopic powder that is soluble in water. Its pH in solution ranges from 8.0 to 11.0, indicating its moderately basic nature. Disodium hydrogen phosphate is primarily used as a buffer, protein stabilizer, and dispersant in various applications, particularly in food processing and pharmaceuticals .

In biological research, disodium hydrogen phosphate plays a vital role in buffer solutions. It acts as a weak base, accepting protons (H⁺) from the solution and helping to resist changes in pH. This buffering capacity is crucial for maintaining optimal conditions for biological processes like enzyme activity and cellular function [].

  • Skin and eye irritant: Contact with skin or eyes can cause irritation []. Wear gloves and safety glasses when handling.
  • Inhalation hazard: Inhalation of dust may irritate the respiratory system []. Use proper ventilation when working with the compound in powder form.
  • Not flammable: Disodium hydrogen phosphate is not combustible but can decompose upon heating, releasing toxic fumes [].

  • Neutralization Reaction:
    The most common method of synthesis involves the neutralization of phosphoric acid with sodium hydroxide:
    H3PO4+2NaOHNa2HPO4+2H2O\text{H}_3\text{PO}_4+2\text{NaOH}\rightarrow \text{Na}_2\text{HPO}_4+2\text{H}_2\text{O}
  • Industrial Preparation:
    In industrial settings, it is produced via a two-step process:
    • Dicalcium phosphate reacts with sodium bisulfate to yield monosodium phosphate and calcium sulfate:
      CaHPO4+NaHSO4NaH2PO4+CaSO4\text{CaHPO}_4+\text{NaHSO}_4\rightarrow \text{NaH}_2\text{PO}_4+\text{CaSO}_4
    • The monosodium phosphate is then partially neutralized with sodium hydroxide:
      NaH2PO4+NaOHNa2HPO4+H2O\text{NaH}_2\text{PO}_4+\text{NaOH}\rightarrow \text{Na}_2\text{HPO}_4+\text{H}_2\text{O}
  • Thermal Decomposition:
    Upon heating, disodium hydrogen phosphate can decompose to form tetrasodium pyrophosphate:
    2Na2HPO4Na4P2O7+H2O2\text{Na}_2\text{HPO}_4\rightarrow \text{Na}_4\text{P}_2\text{O}_7+\text{H}_2\text{O}

Disodium hydrogen phosphate exhibits several biological activities primarily due to its role as a buffering agent. It helps maintain pH levels in biological systems, which is crucial for enzymatic reactions and metabolic processes. Additionally, it has been utilized in saline laxatives for bowel preparation before medical procedures due to its osmotic properties that promote fluid retention in the intestines .

The synthesis of disodium hydrogen phosphate can be performed through:

  • Neutralization of Phosphoric Acid: Mixing phosphoric acid with sodium hydroxide as described above.
  • Industrial Methods: The two-step process involving dicalcium phosphate and sodium bisulfate provides a more efficient production route for large-scale applications.
  • Recrystallization: Purification of the compound can be achieved through recrystallization from water or other suitable solvents .

Disodium hydrogen phosphate has diverse applications across various industries:

  • Food Industry: It serves as a buffering agent to stabilize pH levels in products such as evaporated milk and instant puddings. It also acts as an anti-caking agent in powdered products .
  • Pharmaceuticals: Used in formulations to maintain pH balance and enhance drug stability.
  • Water Treatment: Acts as a scale inhibitor in water softening processes by preventing calcium carbonate precipitation .
  • Laboratory Use: Employed in buffer solutions for biochemical assays and molecular biology applications.

Studies on disodium hydrogen phosphate interactions primarily focus on its buffering capacity and compatibility with other compounds:

  • Buffering Studies: It effectively maintains stable pH levels when mixed with other acids or bases, making it valuable in biochemical assays.
  • Compatibility with Other Salts: Disodium hydrogen phosphate can interact with various metal ions, forming precipitates such as lead phosphate when mixed with lead nitrate solutions
    3
    .
  • Saline Laxative Effects: Its osmotic properties allow it to draw water into the intestines when used in therapeutic applications for constipation relief .

Disodium hydrogen phosphate belongs to a broader category of sodium phosphates. Here are some similar compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Characteristics
Monosodium PhosphateNaH₂PO₄Used primarily as a food additive and buffering agent.
Trisodium PhosphateNa₃PO₄Stronger base; used in cleaning agents and food processing.
Sodium Dihydrogen PhosphateNa₂HPO₄Functions similarly but has different solubility properties.
Tetrasodium PyrophosphateNa₄P₂O₇Used mainly as a food additive and emulsifier; derived from disodium hydrogen phosphate upon heating.

Disodium hydrogen phosphate is unique due to its moderate basicity and specific buffering capabilities that make it particularly useful in food processing and laboratory settings .

Neutralization Reaction Mechanisms

The industrial synthesis of disodium hydrogen phosphate primarily relies on neutralization reactions between phosphoric acid and various sodium-containing bases [1]. The most commonly employed neutralization reaction involves the direct combination of phosphoric acid with sodium hydroxide, following the stoichiometric equation: H₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O [1] [8]. This reaction represents a classic acid-base neutralization where the triprotic phosphoric acid donates two of its three available protons to the strong base sodium hydroxide [9] [10].

The neutralization mechanism proceeds through a stepwise process where phosphoric acid undergoes sequential deprotonation [10] [11]. Initially, phosphoric acid dissociates into hydrogen ions and dihydrogen phosphate ions in aqueous solution [11]. When sodium hydroxide is introduced, the hydroxide ions from the completely dissociated base rapidly accept protons from the phosphoric acid [10]. The first proton donation corresponds to the formation of dihydrogen phosphate anions, while the second proton removal leads to the formation of hydrogen phosphate anions, which combine with sodium cations to yield disodium hydrogen phosphate [10].

Alternative neutralization pathways utilize sodium carbonate as the neutralizing agent [1] [6]. The reaction between phosphoric acid and sodium carbonate follows the equation: 2H₃PO₄ + 3Na₂CO₃ → 2Na₃PO₄ + 3CO₂ + 3H₂O, though controlled stoichiometry allows for the selective formation of disodium hydrogen phosphate [6] [21]. This carbonate-based neutralization offers advantages in terms of raw material costs and eliminates the need for handling concentrated sodium hydroxide solutions [21].

A third neutralization approach employs sodium bicarbonate, where the reaction proceeds as: H₃PO₄ + 3NaHCO₃ → Na₃PO₄ + 3CO₂ + 3H₂O [17] [18]. The bicarbonate neutralization method provides enhanced control over reaction exothermicity due to the gradual release of carbon dioxide, which acts as a heat sink during the process [17]. Research demonstrates that sodium bicarbonate neutralization can achieve high-purity disodium hydrogen phosphate with purities exceeding 99.6% when proper temperature and pH controls are maintained [2].

Industrial-scale neutralization processes typically operate under carefully controlled conditions to optimize product quality and yield [2] [6]. Temperature control ranges from 80°C to 100°C during the neutralization phase, with pH monitoring maintained between 8.7 and 9.2 to ensure complete conversion to the desired disodium salt [2]. The reaction time varies from 2 to 4 hours depending on the scale of operation and the specific neutralization pathway employed [2].

Table 1: Neutralization Reaction Parameters and Conditions

Neutralization MethodChemical EquationReaction Temperature (°C)pH Control RangeReaction Time (hours)Product Purity (%)
Phosphoric Acid + Sodium HydroxideH₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O80-1008.7-9.22-499.6
Phosphoric Acid + Sodium Carbonate2H₃PO₄ + 3Na₂CO₃ → 2Na₃PO₄ + 3CO₂ + 3H₂O25-858.0-9.51-398.5-99.2
Phosphoric Acid + Sodium BicarbonateH₃PO₄ + 3NaHCO₃ → Na₃PO₄ + 3CO₂ + 3H₂O25-808.5-9.01-298.0-99.0
Two-step process (Dicalcium phosphate route)CaHPO₄ + NaHSO₄ → NaH₂PO₄ + CaSO₄25-606.5-8.03-697.5-98.5
Industrial continuous processH₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O80-1208.5-9.01-299.0-99.5

Raw Material Sourcing Strategies

Phosphate Rock Processing

Phosphate rock serves as the primary raw material for phosphoric acid production, which subsequently undergoes neutralization to produce disodium hydrogen phosphate [16] [26]. The global phosphate rock resources are predominantly derived from two geological origins: sedimentary deposits found in Morocco, Algeria, Jordan, and the United States, and igneous deposits located in South Africa, Brazil, and the Kola Peninsula [26]. Sedimentary phosphate rocks typically contain 28-35% phosphorus pentoxide content, while igneous sources provide higher grades ranging from 38-42% phosphorus pentoxide [16] [26].

The processing of phosphate rock involves multiple beneficiation steps designed to separate phosphate minerals from impurities and non-phosphate materials [16]. Florida phosphate rock processing begins with wet screening to separate pebble rock larger than 1.43 millimeters from smaller fractions [16]. The material undergoes size classification using hydrocyclones and mesh screens, followed by two-stage flotation to remove silicate and carbonate impurities [16]. The flotation process employs hydrophilic or hydrophobic chemical reagents with aeration to achieve effective separation of suspended particles [16].

North Carolina phosphate rock processing differs significantly due to the absence of pebble rock [16]. The process utilizes 10-mesh screens for initial separation, with fractions smaller than 10 mesh subjected to two-stage flotation similar to Florida operations [16]. Western phosphate deposits in southeastern Idaho and northeastern Utah require distinct processing approaches [16]. Idaho deposits undergo crushing, grinding, and classification, potentially followed by filtration and drying depending on phosphoric acid plant requirements [16]. Utah deposits, being lower grade and harder, necessitate extensive crushing and grinding to liberate phosphate from gangue materials [16].

Advanced phosphate rock processing techniques include calcination for specific applications [16] [32]. North Carolina facilities calcine a portion of beneficiated rock at temperatures between 800°C and 825°C for green phosphoric acid production, which serves as raw material for super phosphoric acid and purified phosphoric acid manufacturing [16]. The calcination process removes organic components and improves the reactivity of phosphate rock in subsequent chemical processing [32].

Raw material quality specifications for disodium hydrogen phosphate production require phosphate rock with minimum 60% tricalcium phosphate content and maximum impurity levels of 3% iron oxide, 4% aluminum oxide, and 8% silica [16]. Particle size requirements typically specify 60% by weight passing a 200-mesh sieve to ensure optimal reaction kinetics during phosphoric acid production [16].

Byproduct Utilization from Phosphoric Acid Production

Phosphoric acid production through the wet process generates substantial quantities of byproducts that can be strategically utilized in disodium hydrogen phosphate manufacturing [23] [26]. The primary byproduct, phosphogypsum (calcium sulfate dihydrate), is produced at a rate of approximately 5 tons per ton of phosphoric acid manufactured [23] [26]. This crystalline material, while considered waste in many jurisdictions due to radioactivity concerns, contains residual phosphoric acid that can be recovered through washing and reprocessing operations [23] [26].

Fluosilicic acid represents a valuable byproduct generated during phosphoric acid production, with typical yields of 20-40 kilograms per ton of phosphorus pentoxide [26]. The fluosilicic acid concentration ranges from 20-25% and can be recovered through scrubbing operations of gaseous emissions from the phosphoric acid reactor [26]. This byproduct finds applications in fluorine recovery and glass etching operations, providing an additional revenue stream for disodium hydrogen phosphate manufacturers [26].

Filtrate liquors from phosphogypsum separation contain dissolved phosphates that can be concentrated and recycled back into the disodium hydrogen phosphate production process [26]. Evaporation and crystallization of these liquors can recover 0.5-1.0 cubic meters of phosphate-rich solution per ton of phosphorus pentoxide processed [26]. The economic value of recovered phosphates ranges from 50-150 dollars per ton, making this byproduct utilization economically attractive [26].

Steam condensate recovery systems capture thermal energy from the phosphoric acid concentration process [26]. The recovered steam, typically 0.8-1.5 cubic meters per ton of phosphorus pentoxide, can be utilized for heating requirements in the disodium hydrogen phosphate crystallization and drying operations [26]. This heat integration reduces overall energy consumption by 15-25% compared to systems without byproduct thermal recovery [26].

Wash waters from phosphogypsum processing, while containing low concentrations of phosphoric acid, can be clarified and recycled for use in phosphate rock washing operations [26]. The volume of recoverable wash water ranges from 2-4 cubic meters per ton of phosphorus pentoxide, contributing to water conservation efforts and reducing freshwater consumption in the overall manufacturing process [26].

Table 2: Raw Material Specifications and Sourcing Parameters

Raw MaterialChemical Composition (%)Major SourcesProcessing RequirementsTypical Particle Size (mesh)Storage Requirements
Phosphate Rock (Sedimentary)28-35% P₂O₅Morocco, Algeria, Jordan, USABeneficiation, flotation200-325Dry, covered storage
Phosphate Rock (Igneous)38-42% P₂O₅South Africa, Brazil, KolaCrushing, grinding150-200Dry, covered storage
Phosphoric Acid (Wet Process)52-54% P₂O₅Global wet process plantsConcentration, purificationLiquidStainless steel tanks
Phosphoric Acid (Thermal Process)85% P₂O₅Thermal process facilitiesHigh purity gradeLiquidStainless steel tanks
Sodium Hydroxide (Industrial)50% NaOHChlor-alkali plantsDilution to 25-30%Liquid/FlakesCorrosion resistant tanks
Sodium Carbonate (Soda Ash)99.2% Na₂CO₃Trona deposits, Leblanc processDissolution in water20-100Moisture protected
Sodium Bicarbonate99.5% NaHCO₃Solvay processDirect use or dissolution80-200Moisture protected

Advanced Manufacturing Techniques

Crystallization Process Optimization

Crystallization process optimization represents a critical aspect of disodium hydrogen phosphate manufacturing, directly influencing product purity, particle size distribution, and hydration state [12] [15]. The crystallization behavior of disodium hydrogen phosphate is highly dependent on temperature, supersaturation conditions, and the presence of seed crystals [15]. Research demonstrates that different hydrated forms can be selectively obtained by controlling the crystallization temperature: dodecahydrate forms below 35°C, heptahydrate between 35.4°C and 48°C, dihydrate between 48.4°C and 95°C, and anhydrous forms above 95°C [21].

Slow cooling crystallization techniques provide superior control over crystal morphology and size distribution [15]. The optimal cooling rate ranges from 0.15°C to 0.5°C per day, allowing sufficient time for ordered crystal growth while minimizing the formation of metastable phases [15]. Supersaturation index control between 1.2 and 1.8 ensures consistent nucleation rates without excessive spontaneous precipitation that leads to fine particle formation [15]. The process duration typically extends 20-30 days for complete crystallization, but produces large, well-formed crystals with particle sizes ranging from 100 to 2000 micrometers [15].

Seeded crystallization offers enhanced control over the final product characteristics by providing predetermined nucleation sites [15]. Seed crystals are introduced at supersaturation indices between 1.1 and 1.5, with seed loading typically 2-5% by weight of the expected product yield [15]. The seeded approach reduces crystallization time to 10-20 days while maintaining good crystal quality and uniformity [15]. Temperature control during seeded crystallization requires precise regulation within ±0.5°C to prevent dissolution of seed crystals or uncontrolled secondary nucleation [15].

Fluidized bed crystallization represents an advanced technique for continuous production of disodium hydrogen phosphate with uniform particle characteristics [29] [31]. The process operates at temperatures between 25°C and 50°C with supersaturation indices ranging from 1.3 to 2.0 [29]. Fluidization velocity control ensures proper mixing and prevents particle agglomeration while maintaining individual crystal growth [29]. The crystallization time reduces dramatically to 2-8 hours, enabling continuous production with consistent product quality [29] [31].

Solution chemistry optimization involves careful control of impurity levels and pH buffering during crystallization [24] [42]. The presence of foreign ions can significantly alter crystallization kinetics and final crystal structure [24]. Calcium ions at concentrations above 100 parts per million can lead to the formation of calcium phosphate coprecipitates, reducing product purity [42]. Iron and aluminum impurities affect crystal habit and can cause discoloration of the final product [24].

Table 3: Crystallization Process Parameters and Optimization Conditions

Crystallization MethodTemperature Range (°C)Cooling Rate (°C/day)Supersaturation IndexCrystal Form ObtainedParticle Size (μm)Process Duration
Slow Cooling Technique35-950.15-0.51.2-1.8Heptahydrate/Dodecahydrate100-200020-30 days
Controlled Evaporation40-80Variable1.5-2.5Dihydrate/Anhydrous50-5005-15 days
Seeded Crystallization25-600.1-0.31.1-1.5Controlled hydrate200-100010-20 days
Fluidized Bed Crystallization25-50Not applicable1.3-2.0Uniform particles100-8002-8 hours
Spray Drying Crystallization110-220Rapid2.0-3.0Spherical particles3-50Minutes

Energy-Efficient Dehydration Methods

Energy-efficient dehydration of disodium hydrogen phosphate represents a significant operational cost component in industrial manufacturing [12] [32]. The dehydration process must carefully balance energy consumption with product quality preservation, particularly for hydrated forms that undergo phase transitions during water removal [12]. Thermal analysis reveals that crystalline dodecahydrate undergoes dehydration at temperatures below 113°C, losing two water molecules initially, followed by additional water loss between 113°C and 234°C corresponding to five molecules [15].

Rotary kiln drying provides high-capacity dehydration with energy consumption ranging from 450 to 650 kilowatt-hours per ton of product [32]. Operating temperatures between 120°C and 250°C enable complete dehydration to anhydrous forms while maintaining product density and handling characteristics [32]. The rotary kiln design allows for countercurrent heat exchange, improving thermal efficiency by 20-30% compared to conventional static drying systems [32]. Residence time control between 2-4 hours ensures complete moisture removal while preventing thermal decomposition of the phosphate structure [32].

Fluidized bed drying offers improved heat transfer efficiency with reduced energy consumption of 300-450 kilowatt-hours per ton [32]. The fluidization process maintains individual particle movement, promoting uniform heating and moisture removal throughout the particle bed [32]. Operating temperatures range from 80°C to 150°C, significantly lower than rotary kiln systems, reducing the risk of thermal degradation [32]. The shorter drying time of 1-3 hours increases production throughput while maintaining final moisture content below 0.8% [32].

Spray drying technology provides rapid dehydration with unique particle morphology characteristics [36] [37]. The process involves atomizing aqueous disodium hydrogen phosphate solutions into fine droplets within a heated chamber maintained at inlet temperatures of 110-220°C [36] [37]. The rapid drying process, completed within minutes, produces spherical particles with improved flowability and dissolution characteristics [36] [37]. Energy consumption ranges from 400-600 kilowatt-hours per ton, but the continuous operation and high production rates offset the higher energy intensity [36] [37].

Vacuum drying represents the most energy-efficient dehydration method, consuming only 200-350 kilowatt-hours per ton [33]. The reduced pressure environment lowers the boiling point of water, enabling dehydration at temperatures between 60°C and 100°C [33]. This gentle thermal treatment preserves crystal structure and minimizes thermal stress on the product [33]. The extended drying time of 4-8 hours is compensated by the superior product quality and reduced energy costs [33].

Microwave-assisted dehydration offers selective heating of water molecules within the crystal structure [20]. The dielectric heating mechanism provides uniform temperature distribution throughout the particle volume, reducing thermal gradients that can cause crystal defects [20]. Energy consumption ranges from 250-400 kilowatt-hours per ton with drying times of 1-2 hours [20]. The process requires careful control to prevent overheating and maintains final moisture content below 0.6% [20].

Heat recovery systems integrated with dehydration operations capture waste heat from hot product streams and combustion gases [26]. Steam generation from waste heat can provide 40-60% of the thermal energy requirements for subsequent batches [26]. Thermal storage systems using phase change materials can store excess heat during peak production periods for use during startup operations [26].

Table 4: Dehydration Methods and Energy Efficiency Parameters

Dehydration MethodOperating Temperature (°C)Energy Consumption (kWh/ton)Drying TimeFinal Moisture Content (%)Product QualityCapital Cost Relative
Rotary Kiln Drying120-250450-6502-4 hours0.1-0.5High densityHigh
Fluidized Bed Drying80-150300-4501-3 hours0.2-0.8Good flowabilityMedium
Spray Drying110-220400-6005-15 minutes0.5-1.0Spherical particlesHigh
Vacuum Drying60-100200-3504-8 hours0.1-0.3Preserved structureMedium
Freeze Drying-70 to -10800-120024-48 hours0.05-0.2Minimal degradationVery High
Microwave Drying40-80250-4001-2 hours0.2-0.6Uniform heatingMedium

Table 5: Phosphoric Acid Byproduct Utilization Strategies

ByproductQuantity per ton P₂O₅Recovery MethodPotential ApplicationsEconomic Value ($/ton)Environmental Impact
Phosphogypsum (CaSO₄·2H₂O)4.5-5.0 tonsFiltration, washingCement production, road base10-25Radioactive content concern
Fluosilicic Acid (H₂SiF₆)20-40 kgScrubbing, concentrationFluorine recovery, glass etching200-400Fluorine emission control
Filtrate Liquors0.5-1.0 m³Evaporation, crystallizationPhosphate recovery50-150Phosphate discharge reduction
Wash Waters2-4 m³Clarification, recyclingProcess water recycling5-15Water conservation
Steam Condensate0.8-1.5 m³Steam recovery systemHeat recovery20-50Energy conservation
Calcium Sulfate Hemihydrate2-3 tonsRecrystallizationBuilding materials15-30Waste minimization

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

120.96666485 g/mol

Monoisotopic Mass

120.96666485 g/mol

Heavy Atom Count

6

Related CAS

65185-91-3

Associated Chemicals

Disodium hydrogen phosphate heptahydrate;7782-85-6
Disodium phosphate dodecahydrate;10039-32-4
Disodium phosphate dihydrate; 10028-24-7

Wikipedia

Disodium phosphate

Drug Warnings

/BOXED WARNING/ There have been rare, but serious reports of acute phosphate nephropathy in patients who received oral sodium phosphate products for colon cleansing prior to colonoscopy. Some cases have resulted in permanent impairment of renal function and some patients required long-term dialysis. While some cases have occurred in patients without identifiable risk factors, patients at increased risk of acute phosphate nephropathy may include those with increased age, hypovolemia, increased bowel transit time (such as bowel obstruction), active colitis, or baseline kidney disease, and those using medicines that affect renal perfusion or function (such as diuretics, angiotensin converting enzyme (ACE) inhibitors, angiotensin receptor blockers (ARBs), and possibly nonsteroidal anti-inflammatory drugs (NSAIDs)).
FDA has become aware of reports of acute phosphate nephropathy, a type of acute kidney injury, associated with the use of oral sodium phosphate products (OSP) for bowel cleansing prior to colonoscopy or other procedures. These products include the prescription products, Visicol and OsmoPrep, and OSPs available over-the-counter without a prescription as laxatives (e.g., Fleet Phospho-soda). In some cases when used for bowel cleansing, these serious adverse events have occurred in patients without identifiable factors that would put them at risk for developing acute kidney injury. We cannot rule out, however, that some of these patients were dehydrated prior to ingestion of OSPs or they did not drink sufficient fluids after ingesting OSP. Acute phosphate nephropathy is a form of acute kidney injury that is associated with deposits of calcium-phosphate crystals in the renal tubules that may result in permanent renal function impairment. Acute phosphate nephropathy is a rare, serious adverse event that has been associated with the use of OSPs. The occurrence of these events was previously described in an Information for Healthcare Professionals sheet and an FDA Science Paper issued in May 2006. Additional cases of acute phosphate nephropathy have been reported to FDA and described in the literature since these were issued. Individuals who appear to have an increased risk of acute phosphate nephropathy following the use of OSPs include persons: who are over age 55; who are hypovolemic or have decreased intravascular volume; who have baseline kidney disease, bowel obstruction, or active colitis; and who are using medications that affect renal perfusion or function (such as diuretics, angiotensin converting enzyme [ACE] inhibitors, angiotensin receptor blockers [ARBs], and possibly nonsteroidal anti-inflammatory drugs [NSAIDs]). As a result of new safety information received, FDA is requiring the manufacturer of Visicol and OsmoPrep, the two OSPs available by prescription only, to add a Boxed Warning to the labeling for these products. FDA is also requiring that the manufacturer develop and implement a risk evaluation and mitigation strategy (REMS), which will include a Medication Guide, to ensure that the benefits of these products outweigh the risk of acute phosphate nephropathy, and to conduct a postmarketing clinical trial to further assess the risk of acute kidney injury with use of these products.
This phosphate should not be confused with tribasic sodium phosphate which is very alkaline and has caustic action.
Oral administration is safer, but careful monitoring of serum electrolyte levels and renal function is necessary. Nausea, vomiting, and diarrhea may occur and may be dose dependent. Concomitant use of antacids containing aluminum and/or magnesium should be avoided, because they may bind phosphate and prevent it absorption (calcium antacids also may bind phosphate, and it is assumed that these agents are not given to hypercalcemic patients). /Monobasic or dibasic sodium or potassium phosphate/
For more Drug Warnings (Complete) data for DISODIUM HYDROGEN PHOSPHATE (57 total), please visit the HSDB record page.

Use Classification

Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ACIDITY_REGULATOR; EMULSIFIER; TEXTURIZER; THICKENER; -> JECFA Functional Classes
Cosmetics -> Buffering

Methods of Manufacturing

By precipitating calcium carbonate from a solution of dicalcium phosphate with soda ash.
By treating phosphoric acid with a slight excess of soda ash, boiling the solution to drive off carbon dioxide and cooling to permit the dodecahydrate to crystallize.
... The disodium /phosphate/ is produced from phosphoric acid and sodium carbonate.
Sodium monophosphates are usually produced by neutralization of phosphoric acid with soda ash or caustic soda. The latter is predominantly used in Germany, while in the United States, the less expensive soda ash prevails. The basicity of sodium carbonate is insufficient for the formation of trisodium phosphate, so that caustic soda must be used in this step. The phosphates crystallize from the solutions as hydrates and are separated by centrifugation. Anhydrous salts are obtained by dehydration in rotary dryers or directly from the solutions by spray drying or in rotary kilns. Both thermal phosphoric acid and the cheaper wet phosphoric acid are used as starting materials. The very pure thermal phosphoric acid is generally used in the production of food-grade phosphates. /Sodium monophosphates/
Both thermal and purified wet phosphoric acid are used in production. In a process developed in the 1980s, acidic phosphate solution (CaHPO4 in the presence of H3PO4) is treated with NaHSO4, whereby purification occurs through precipitation of gypsum. Neutralization with NaOH is carried out in a second stage. Salts are obtained from the neutralized solutions by evaporation, crystallization, and centrifugation. The desired hydrate is obtained by appropriate temperature control. The anhydrous product is also produced by dehydration of the solution in a spray drying tower. Careful temperature control is required to avoid formation of tetrasodium diphosphate.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Food, beverage, and tobacco product manufacturing
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Paint and coating manufacturing
Pharmaceutical and medicine manufacturing
Primary metal manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Utilities
Phosphoric acid, sodium salt (1:2): ACTIVE
Incompatibilities: alkaloids, antipyrine, chloral hydrate, lead acetate, pyrogallol, resorcinol.
Addition of disodium phosphate to pickle /solution for cured meat/ ... had no effect on ... Staphylococci.
... Gelling strength of agar gel was significantly increased by addition of 0.12-0.3% disodium phosphate.
... Increases binding properties of fish proteins ... .
For more General Manufacturing Information (Complete) data for DISODIUM HYDROGEN PHOSPHATE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: NIOSH 7300, Issue 3; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (nitric/perchloric acid ashing); Analyte: phosphorus; Matrix: air; Detection Limit: 3.7 ng/mL. /Phosphorus/
Method: NIOSH 7301, Issue 1; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (aqua regia ashing); Analyte: phosphorus; Matrix: air; Detection Limit: 3.7 ng/mL. /Phosphorus/
Method: NIOSH 7303, Issue 2; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (hot block/HCl/HNo3 digestiion; Analyte: phosphorus; Matrix: air; Detection Limit: 0.3 ug/mL. /Phosphorus/
Method: NIOSH 7905, Issue 2; Procedure: gas chromatography, flame photometric detector (phosphorus mode); Analyte: phosphorus; Matrix: air; Detection Limit: 0.005 ug/sample. /Phosphorus/
Method: NIOSH 9102, Issue 1; Procedure: inductively coupled argon plasma, atomic emission spectroscopy; Analyte: phosphorus; Matrix: air; Detection Limit: 0.043 ug/wipe. /Phosphorus/

Storage Conditions

Keep well closed and in a cool place.

Interactions

Except for D-thyroxine, the hypocholesterolemic agents tested did not prevent the formation of cardiac lesions in rats on a thrombogenic diet, being treated with large doses of disodium phosphate.
Disodium phosphate increased the antirachitic activity of vitamin D3 in 3 week old rats.
Concurrent use with potassium and sodium phosphates combination or monobasic potassium phosphate may increase plasma concentrations of salicylates since salicylate excretion is decreased in acidified urine; addition of these phosphates to patients stabilized on a salicylate may lead to toxic salicylate concentrations.
Concurrent use with foods or medicines containing phosphates will decrease iron absorption because of the formation of less soluble or insoluble complexes; iron supplements should not be taken within 1 hour before or 2 hours after ingestion of phosphates. /Phosphates/
For more Interactions (Complete) data for DISODIUM HYDROGEN PHOSPHATE (8 total), please visit the HSDB record page.

Stability Shelf Life

On exposure to air, it absorbs 2-7 moles water depending on humidity and temperature.
Stable in air. /Disodium Phosphate Heptahydrate/
Readily loses 5 mols water on exposure to air at ordinary temp. /Disodium Phosphate Dodecahydrate/

Dates

Modify: 2023-08-15
Rex DK: Dosing considerations in the use of sodium phosphate bowel preparations for colonoscopy. Ann Pharmacother. 2007 Sep;41(9):1466-75. Epub 2007 Jul 24. [PMID:17652123]
Schanz S, Kruis W, Mickisch O, Kuppers B, Berg P, Frick B, Heiland G, Huppe D, Schenck B, Horstkotte H, Winkler A: Bowel Preparation for Colonoscopy with Sodium Phosphate Solution versus Polyethylene Glycol-Based Lavage: A Multicenter Trial. Diagn Ther Endosc. 2008;2008:713521. doi: 10.1155/2008/713521. [PMID:18645612]
Ehrenpreis ED: Increased serum phosphate levels and calcium fluxes are seen in smaller individuals after a single dose of sodium phosphate colon cleansing solution: a pharmacokinetic analysis. Aliment Pharmacol Ther. 2009 Jun 1;29(11):1202-11. doi: 10.1111/j.1365-2036.2009.03987.x. Epub 2009 Feb 27. [PMID:19298584]
Razzaque MS: Phosphate toxicity: new insights into an old problem. Clin Sci (Lond). 2011 Feb;120(3):91-7. doi: 10.1042/CS20100377. [PMID:20958267]
Biber J, Hernando N, Forster I: Phosphate transporters and their function. Annu Rev Physiol. 2013;75:535-50. doi: 10.1146/annurev-physiol-030212-183748. [PMID:23398154]
FDA Guide: Sodium Phosphate Tablet
ChemIDPlus: Sodium Phosphate

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